![molecular formula C11H16N2O3 B7560525 2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]-](/img/structure/B7560525.png)
2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]-
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Overview
Description
2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic imide derivative that is commonly used in the synthesis of various organic compounds.
Mechanism of Action
The exact mechanism of action of 2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]- is not yet fully understood. However, it is believed that the compound acts by modulating the activity of certain neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and glutamate. It has been suggested that the compound enhances the activity of GABA, which is an inhibitory neurotransmitter, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]- has been shown to exhibit several biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, including acetylcholinesterase and cyclooxygenase-2, leading to its anti-inflammatory effects. Moreover, the compound has been shown to exhibit antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]- in lab experiments include its relatively low cost, ease of synthesis, and wide availability. However, the compound has certain limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]-. One potential direction is to investigate its potential use as a chiral auxiliary in asymmetric synthesis. Another direction is to study its potential applications in the treatment of various neurological disorders, including epilepsy and chronic pain. Moreover, the compound may be studied for its potential use as an antioxidant in the treatment of oxidative stress-related disorders. Finally, further studies may be conducted to investigate the mechanism of action of the compound and to identify potential targets for its therapeutic use.
Conclusion:
In conclusion, 2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential applications in various scientific fields, including organic synthesis, neurology, and pharmacology. The compound exhibits anticonvulsant, analgesic, and anti-inflammatory properties and has been shown to modulate the activity of certain neurotransmitters in the brain. While the compound has certain limitations, it has several advantages for use in lab experiments. There are several future directions for the study of 2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]-, including investigating its potential use as a chiral auxiliary and identifying potential therapeutic targets for its use in the treatment of various disorders.
Synthesis Methods
The synthesis of 2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]- involves the reaction of pyrrolidine-2,5-dione, and N-(2-bromoethyl)pyrrolidine-1-carboxamide. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The reaction yields a yellow solid, which is then purified by recrystallization. The purity of the compound can be confirmed by using analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]- has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. Moreover, the compound has been used as a building block for the synthesis of various organic compounds, including peptides and amino acids.
properties
IUPAC Name |
1-(3-oxo-3-pyrrolidin-1-ylpropyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-9(12-6-1-2-7-12)5-8-13-10(15)3-4-11(13)16/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLURCFVPIDMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]- |
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